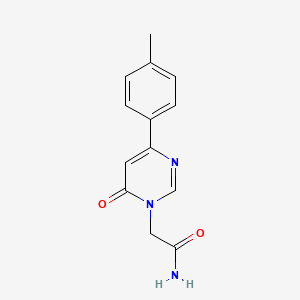
2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
The compound can be synthesized through multi-step organic reactions, which typically include:
- Formation of the Pyrimidine Ring : Utilizing appropriate precursors under controlled conditions.
- Introduction of Substituents : Functional groups such as p-tolyl are introduced via nucleophilic substitution.
- Acetamide Formation : The acetamide group is formed through amidation reactions.
The molecular formula for this compound is C12H12N2O, with a molecular weight of approximately 216.24 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory pathways, such as myeloperoxidase (MPO), which plays a role in autoimmune disorders and cardiovascular diseases .
- Receptor Binding : The compound may bind to cellular receptors, modulating various biological responses.
- Cell Signaling Pathways : Interference with cellular signaling pathways contributes to its therapeutic effects.
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial properties of related pyrimidine derivatives, highlighting their effectiveness against various pathogens. For instance, compounds similar to this compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Enzyme Inhibition Studies
Research indicates that derivatives of this compound exhibit selective inhibition of MPO activity. A notable study reported that specific derivatives showed robust inhibition of plasma MPO activity in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Table 1: Biological Activity Overview
Table 2: Synthesis Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Pyrimidine Formation | Cyclization | Guanidine, β-diketone |
| Substituent Introduction | Nucleophilic Substitution | p-Tolyl chloride |
| Acetamide Formation | Amidation | Acetic anhydride or similar |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
- Myeloperoxidase Inhibition : A study demonstrated that specific derivatives exhibited time-dependent inhibition of MPO, suggesting a mechanism-based approach for treating inflammatory conditions .
- Antimicrobial Efficacy : Another investigation into related compounds revealed potent antimicrobial activity against resistant bacterial strains, supporting further development for clinical applications .
属性
IUPAC Name |
2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-2-4-10(5-3-9)11-6-13(18)16(8-15-11)7-12(14)17/h2-6,8H,7H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFLXEZTUGRHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














